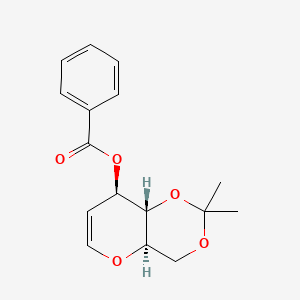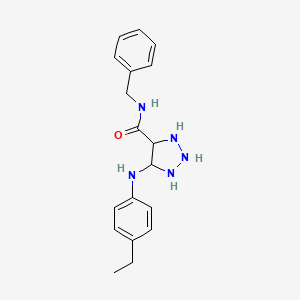
N-benzyl-5-(4-ethylanilino)triazolidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-5-(4-ethylanilino)triazolidine-4-carboxamide is a versatile chemical compound with a unique structure that enables diverse applications in scientific research, including drug synthesis, material science, and more. Its molecular formula is C₁₉H₂₄N₄O, and it is known for its potential in various fields due to its distinctive chemical properties.
作用机制
Target of Action
Thiazolidine motifs, which are present in this compound, are known to have diverse therapeutic and pharmaceutical activity . They are used in probe design and have been employed in the synthesis of valuable organic combinations .
Mode of Action
Thiazolidine motifs are intriguing heterocyclic five-membered moieties that show varied biological properties . The presence of sulfur enhances their pharmacological properties .
Biochemical Pathways
Thiazolidine motifs are known to exhibit a diversity of biological responses, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine motifs .
Result of Action
Thiazolidine motifs are known to exhibit varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .
Action Environment
The synthesis of thiazolidine motifs often involves green chemistry, which aims to reduce the environmental impact of chemical processes .
准备方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process involving the condensation of benzylamine with 4-ethylaniline, followed by cyclization and subsequent reactions to form the triazolidine ring. The reaction conditions typically involve the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with controlled temperature and pressure conditions to ensure the purity and yield of the final product. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain high-quality N-benzyl-5-(4-ethylanilino)triazolidine-4-carboxamide.
化学反应分析
Types of Reactions: N-benzyl-5-(4-ethylanilino)triazolidine-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted derivatives of the compound.
科学研究应用
N-benzyl-5-(4-ethylanilino)triazolidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Applied in material science for the development of new materials with unique properties.
相似化合物的比较
N-benzyl-5-(4-ethylanilino)triazolidine-4-carboxamide is unique due to its specific structural features and reactivity. Similar compounds include:
N-benzyl-5-(4-ethylanilino)-N-methyltriazolidine-4-carboxamide: A methylated derivative with slightly different properties.
N-benzyl-5-(4-methylanilino)triazolidine-4-carboxamide: A compound with a methoxy group instead of an ethyl group.
These compounds share similarities in their core structure but differ in their substituents, leading to variations in their chemical behavior and applications.
属性
IUPAC Name |
N-benzyl-5-(4-ethylanilino)triazolidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O/c1-2-13-8-10-15(11-9-13)20-17-16(21-23-22-17)18(24)19-12-14-6-4-3-5-7-14/h3-11,16-17,20-23H,2,12H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFOKECBZFHKBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2C(NNN2)C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-chlorophenyl)acetamide](/img/structure/B2958919.png)
![2-(3-Cyclopropyl-6-(1-ethyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B2958921.png)

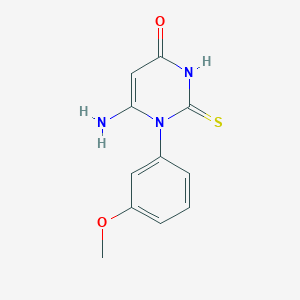


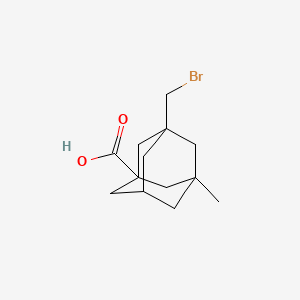

![2-{[4-(methoxymethyl)-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]methyl}benzonitrile](/img/structure/B2958933.png)
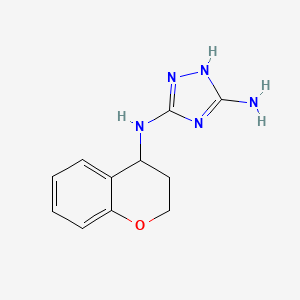

![1-Methoxy-3-[(4-methylphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2958938.png)

